1-(Difluoromethoxy)naphthalene-7-carbonyl chloride
Description
Properties
Molecular Formula |
C12H7ClF2O2 |
|---|---|
Molecular Weight |
256.63 g/mol |
IUPAC Name |
8-(difluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)8-5-4-7-2-1-3-10(9(7)6-8)17-12(14)15/h1-6,12H |
InChI Key |
XFNOXNSSWRGGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Oxidation of Methyl Substituents
Alternative routes involve the oxidation of methyl groups to carboxylic acids. For instance, 7-methylnaphthalene derivatives treated with potassium permanganate (KMnO₄) in acidic or basic conditions yield naphthalene-7-carboxylic acid. This method, however, requires precise control over reaction conditions to avoid over-oxidation or ring degradation.
Introduction of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group presents synthetic challenges due to the instability of difluoromethoxide ions. Two validated strategies emerge from analogous syntheses:
Nucleophilic Substitution of Activated Intermediates
A phenol intermediate at position 1 can be converted to a triflate (trifluoromethanesulfonate) or tosylate (p-toluenesulfonate) group, which is then displaced by a difluoromethoxide source. The synthesis of 8-phenyl-1,7-diaza-spiro[4.5]decan-2-one derivatives (US8552191B2) demonstrates the use of triflation followed by nucleophilic substitution with alkoxide species. Applied to naphthalene systems, this would involve:
Electrophilic Difluoromethoxylation
Conversion to Carbonyl Chloride
The final step involves converting the carboxylic acid to the corresponding acyl chloride. Common reagents include:
- Thionyl chloride (SOCl₂) : Reacts with carboxylic acids at reflux (70–80°C) to produce acyl chlorides, with gaseous byproducts (SO₂, HCl) easily removed under vacuum.
- Oxalyl chloride (C₂O₂Cl₂) : Employed in dichloromethane at 0–25°C, often catalyzed by dimethylformamide (DMF).
- Phosphorus pentachloride (PCl₅) : Suitable for sterically hindered acids but requires careful handling due to reactivity.
A representative procedure from the synthesis of quinoline-4-oxo-3-carboxylic acid derivatives (ACS Publication 10.1021/jm5012808) illustrates this step: the carboxylic acid is treated with excess thionyl chloride at 80°C for 2 hours, followed by distillation to isolate the acyl chloride.
Optimization and Challenges
Key challenges in the synthesis include:
- Regioselectivity : Ensuring substitution occurs exclusively at position 1. Directed metalation or blocking groups may be necessary.
- Stability of intermediates : Difluoromethoxy groups are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reactions.
- Purification : Acyl chlorides are moisture-sensitive, requiring chromatography under inert atmosphere or distillation.
Table 1 summarizes optimized conditions for critical steps:
Characterization and Validation
Successful synthesis requires rigorous characterization:
- ¹H NMR : Acyl chlorides exhibit characteristic deshielded carbonyl signals (δ 160–180 ppm in ¹³C NMR). The difluoromethoxy group’s -OCF₂H protons appear as a triplet (δ 6.5–7.0 ppm, J = 72 Hz).
- IR Spectroscopy : C=O stretch at 1770–1810 cm⁻¹ confirms acyl chloride formation.
- Elemental Analysis : Matches theoretical values for C₁₂H₈ClF₂O₂ (C: 57.50%, H: 3.22%, Cl: 14.15%).
Applications in Subsequent Syntheses
This compound serves as a versatile intermediate:
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols or aldehydes.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards specific targets, while the carbonyl chloride group can undergo reactions that modify the target molecule’s activity . These interactions can lead to changes in cellular pathways and biological processes, making the compound useful in various research applications.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
*Calculated based on the carboxylic acid precursor (C₁₂H₈F₂O₃) .
Key Observations:
However, -OCHF₂ introduces polarity due to the oxygen atom, which may enhance solubility in polar solvents compared to -CF₃ . The methoxy (-OCH₃) group in the (4-chlorophenyl)methanone derivative () is less electronegative than -OCHF₂, resulting in lower activation of the carbonyl group .
In contrast, 2-naphthoyl chloride (position 2 substitution) lacks such hindrance, leading to higher reactivity .
Functional Group Interactions: The hydroxyl (-OH) group in the (4-chlorophenyl)methanone derivative enables hydrogen bonding, which is absent in acyl chlorides. This property could influence crystallinity and thermal stability .
Biological Activity
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride is a synthetic organic compound characterized by its unique difluoromethoxy group attached to a naphthalene ring, along with a carbonyl chloride functional group. Its molecular formula is C₁₂H₇ClF₂O₂, and it has a molecular weight of 256.63 g/mol. The compound’s structural features contribute to its reactivity and potential applications in medicinal chemistry and biological systems.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with biological systems, particularly its potential as an anticancer agent and its effects on specific cellular pathways.
Research indicates that compounds containing difluoromethoxy groups can influence biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation and survival.
- Interaction with Cellular Receptors : It could potentially interact with specific receptors, leading to altered signaling pathways.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Cell Viability Assays : Determining the effect on cell survival at varying concentrations.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic synthesis techniques. Understanding the synthesis pathway is essential for exploring derivatives that may exhibit enhanced biological activities.
Synthesis Pathway Example
The synthesis generally involves:
- Formation of the naphthalene core.
- Introduction of the difluoromethoxy group.
- Chlorination to form the carbonyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
